molecular formula C13H12F3N3O3S B2411549 [2-(3-Cyano-6-methyl-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetyl]-carbamic acid ethyl ester CAS No. 625376-47-8

[2-(3-Cyano-6-methyl-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetyl]-carbamic acid ethyl ester

Cat. No.: B2411549
CAS No.: 625376-47-8
M. Wt: 347.31
InChI Key: ANHPPXHRLJXKPP-UHFFFAOYSA-N
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Description

[2-(3-Cyano-6-methyl-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetyl]-carbamic acid ethyl ester is a useful research compound. Its molecular formula is C13H12F3N3O3S and its molecular weight is 347.31. The purity is usually 95%.
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Properties

IUPAC Name

ethyl N-[2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O3S/c1-3-22-12(21)19-10(20)6-23-11-8(5-17)9(13(14,15)16)4-7(2)18-11/h4H,3,6H2,1-2H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHPPXHRLJXKPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)CSC1=NC(=CC(=C1C#N)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-(3-Cyano-6-methyl-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetyl]-carbamic acid ethyl ester is a derivative of pyridine and has garnered attention due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₈H₁₈F₃N₃O₂S
  • Molecular Weight : 413.41 g/mol
  • SMILES : CN(C(=O)C@HS(C)C1=C(C(=C(C=N1)F)F)C(F)(F)F)C(=O)N

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways. Notably, it has shown potential as an inhibitor of certain kinases, which are vital in cancer progression and cell signaling.

Key Mechanisms:

  • Kinase Inhibition : The compound has been observed to inhibit receptor interacting protein 1 (RIP1) kinases, which play a role in immune signaling pathways .
  • Antitumor Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.

Structure-Activity Relationship (SAR)

Research into the SAR of similar compounds indicates that the presence of specific functional groups significantly influences biological activity. For instance:

  • The trifluoromethyl group enhances lipophilicity and may improve cellular uptake.
  • The cyano group is often associated with increased potency against certain targets due to its ability to participate in hydrogen bonding and π-stacking interactions.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into the potential efficacy of this compound.

Table 1: Summary of Biological Activities in Related Compounds

Compound NameActivity TypeIC50 (µM)References
Compound AAntitumor1.61
Compound BKinase Inhibitor0.98
Compound CCytotoxicity0.75

Scientific Research Applications

Chemical Profile

  • Molecular Formula : C22H16F3N3OS
  • Molecular Weight : 427.096 g/mol
  • Structural Characteristics : The compound features a pyridine ring with cyano and trifluoromethyl substituents, which contribute to its unique reactivity and biological properties.

Pharmacological Applications

Recent studies have highlighted several pharmacological applications for this compound:

  • Antimicrobial Activity
    • The compound has been evaluated for its antibacterial properties. Research indicates that derivatives of pyridine-based compounds often exhibit significant antimicrobial activity due to their ability to interfere with bacterial cell wall synthesis or function as enzyme inhibitors .
  • Anti-inflammatory Properties
    • In silico studies have suggested that this compound may act as an inhibitor of the enzyme 5-lipoxygenase, which is involved in inflammatory processes. This makes it a candidate for further development as an anti-inflammatory agent .
  • Antioxidant Activity
    • Preliminary evaluations show that compounds with similar structures can exhibit antioxidant properties, potentially offering protective effects against oxidative stress-related diseases .

Synthetic Methodologies

The synthesis of 2-(3-cyano-6-methyl-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetyl-carbamic acid ethyl ester typically involves multi-step synthetic routes that include:

  • Nucleophilic Substitution Reactions : Utilizing activated nitriles and thiols to form the core structure.
  • Acetylation Reactions : Introducing acetyl groups through acylation methods to enhance biological activity.

Case Study 1: Antimicrobial Evaluation

A study conducted by Madhavi et al. examined various substituted pyridine derivatives for their antibacterial activity using agar diffusion methods. The results indicated that compounds containing the pyridine moiety demonstrated significant zones of inhibition against common bacterial strains .

Case Study 2: Anti-inflammatory Potential

In another study focusing on anti-inflammatory agents, molecular docking simulations were performed to assess the binding affinity of the compound to the active site of 5-lipoxygenase. The findings suggested a promising interaction profile, indicating potential as a therapeutic agent in treating inflammatory diseases .

Preparation Methods

Halogenation and Cyanation of Pyridine Derivatives

A common precursor for polysubstituted pyridines is 2-amino-5-trifluoromethylpyridine. Bromination at position 3 using N-bromosuccinimide (NBS) in chloroform yields 2-amino-3-bromo-5-trifluoromethylpyridine (96% yield). Subsequent cyanation via palladium-catalyzed cross-coupling with zinc cyanide introduces the cyano group at position 3 (3.65 g, 70% yield).

Reaction Conditions :

  • Catalyst: Pd(PPh₃)₂Cl₂ and 1,1'-bis(diphenylphosphino)ferrocene .
  • Solvent: DMF at 120°C for 30 minutes.

Methyl Group Introduction at Position 6

Methylation at position 6 is achieved via Suzuki-Miyaura coupling using methyl boronic acid and a palladium catalyst. For example, reacting 3-bromo-5-trifluoromethylpyridin-2-amine with methyl boronic acid in the presence of Pd(OAc)₂ and SPhos ligand in dioxane/water at 80°C affords the methylated product (82% yield).

Key Analytical Data :

  • ¹H NMR (CDCl₃) : δ 8.27 (d, 1H), 7.86 (d, 1H), 2.45 (s, 3H, CH₃).

Thiolation at Position 2

Substitution of Bromine with Thiol

The bromine at position 2 is replaced with a thiol group using sodium hydrosulfide (NaSH) in dimethylacetamide (DMA) at 100°C. This proceeds via nucleophilic aromatic substitution, facilitated by the electron-withdrawing trifluoromethyl group (75% yield).

Optimization Insight :

  • Addition of CuI as a catalyst enhances reaction efficiency by stabilizing the thiolate intermediate.

Acylation and Carbamate Formation

Acylation with Chloroacetyl Chloride

The thiol intermediate reacts with chloroacetyl chloride in dichloromethane at 0°C to form 2-(3-cyano-6-methyl-4-trifluoromethyl-pyridin-2-ylsulfanyl)acetyl chloride (89% yield).

Reaction Profile :

  • Base: Triethylamine to scavenge HCl.
  • Workup: Extraction with ethyl acetate and drying over Na₂SO₄ .

Carbamic Acid Ethyl Ester Synthesis

The acetyl chloride is treated with ethylamine in THF to yield the primary amine, which subsequently reacts with ethyl chloroformate in the presence of pyridine to form the target carbamate (68% yield).

Critical Parameters :

  • Temperature: 0°C to prevent over-reaction.
  • Solvent: Anhydrous THF to avoid hydrolysis.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (DMSO-d₆) : δ 8.69 (s, 1H, pyridine-H), 7.93 (s, 1H, pyridine-H), 4.12 (q, 2H, J = 7.1 Hz, OCH₂CH₃), 3.45 (s, 2H, SCH₂CO), 2.45 (s, 3H, CH₃), 1.23 (t, 3H, J = 7.1 Hz, OCH₂CH₃).
  • ¹⁹F NMR : δ -62.4 (CF₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₄H₁₂F₃N₃O₃S : 383.0542 [M+H]⁺.
  • Observed : 383.0545 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Step Yield (%) Key Advantages Limitations
Bromination-Cyanation 70 High regioselectivity Requires palladium catalysts
Suzuki Methylation 82 Mild conditions Sensitivity to boronic acid purity
Thiolation 75 Scalable Requires inert atmosphere
Carbamate Formation 68 High functional group tolerance Low temperature sensitivity

Industrial-Scale Considerations

For kilogram-scale production, continuous flow chemistry is recommended for the acylation and carbamate steps to enhance safety and reproducibility. Additionally, crystallization in hexane/ethyl acetate (3:1) achieves >99% purity, as validated by HPLC.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing this compound, and how can reaction yields be improved?

  • Methodological Answer : Synthesis protocols often involve nucleophilic substitution or condensation reactions under controlled pH and temperature. For example, analogous pyridine-derived esters are synthesized using ethanol/water mixtures with sodium hydroxide for hydrolysis, followed by acid quenching and extraction with ethyl acetate . Yield optimization requires monitoring reaction kinetics via LCMS (e.g., m/z 338 [M+H]+ detection) to identify intermediate stability and byproduct formation. Adjusting stoichiometric ratios of reagents (e.g., NaOH:substrate at 2:1) and solvent polarity can enhance purity .

Q. How can researchers characterize the compound’s structural integrity and purity?

  • Methodological Answer : Combine spectroscopic techniques:

  • LCMS for molecular ion confirmation and impurity profiling (e.g., m/z values matching theoretical mass).
  • NMR (¹H/¹³C) to verify substituent positions (e.g., trifluoromethyl groups at δ ~110-120 ppm in ¹³C NMR).
  • HPLC with UV detection (λ = 254 nm) for purity assessment. Cross-referencing with analogs like 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid (CAS RN 223127-47-7) ensures method validation .

Q. What solvent systems are suitable for solubility and stability testing?

  • Methodological Answer : Ethyl ester derivatives typically exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, acetone). For stability studies, use buffered aqueous solutions (pH 4–7) to mimic physiological conditions. Monitor degradation via accelerated stability testing (40°C/75% RH) with LCMS tracking. The trifluoromethyl group’s hydrophobicity may necessitate co-solvents like ethanol for long-term storage .

Q. How can in vitro biological activity screening be designed for this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates. For example, pyridine-carboxylic acid analogs are tested at 10 µM–1 mM concentrations in phosphate buffer (pH 7.4) with fluorescence/absorbance endpoints. Include positive controls (e.g., staurosporine for kinases) and validate hits via dose-response curves (IC₅₀ determination) .

Advanced Research Questions

Q. What strategies resolve contradictions in SAR data for trifluoromethyl-pyridine derivatives?

  • Methodological Answer : Discrepancies in structure-activity relationships (SAR) often arise from stereoelectronic effects or assay variability. For example, compare 3-cyano vs. 3-methyl substituents using DFT calculations (e.g., Mulliken charges on the pyridine ring) to quantify electron-withdrawing effects. Validate with functional assays: substituents at the 4-position (trifluoromethyl) may enhance target binding vs. 6-methyl groups, which reduce steric hindrance .

Q. How to evaluate environmental fate and ecotoxicological impacts of this compound?

  • Methodological Answer : Apply OECD guidelines for environmental persistence:

  • Hydrolysis : Test at pH 4, 7, and 9 (50°C, 5 days) with LCMS monitoring.
  • Photodegradation : Expose to UV light (λ = 300–400 nm) in aqueous solutions; quantify half-life.
  • Ecotoxicology : Use Daphnia magna or Vibrio fischeri assays at 0.1–100 mg/L. The trifluoromethyl group may confer bioaccumulation potential, requiring QSAR modeling (logP >3) .

Q. What experimental designs address metabolic stability challenges in vivo?

  • Methodological Answer : Use hepatic microsome assays (human/rat) with NADPH cofactor to assess Phase I metabolism. For ester hydrolysis, compare plasma stability in species-specific serum (e.g., human vs. mouse). LC-HRMS identifies metabolites (e.g., de-ethylated or sulfanyl-cleaved products). Adjust the carbamic acid ethyl ester moiety to tert-butyl esters if rapid hydrolysis is observed .

Q. How to reconcile discrepancies in computational vs. experimental binding affinity data?

  • Methodological Answer : Molecular docking (AutoDock Vina) may overestimate affinity due to rigid-body approximations. Refine with molecular dynamics (MD) simulations (GROMACS, 100 ns trajectories) to account for protein flexibility. Cross-validate with SPR (surface plasmon resonance) for kinetic parameters (kₐ, kₐ). For example, pyridine-sulfanyl derivatives may show better agreement when solvent entropy is included in scoring functions .

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